1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
The synthesis of 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved vary depending on the specific biological target and the structure of the compound’s derivatives.
Comparison with Similar Compounds
1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the pyridine ring attached at the 2-position, which can lead to different chemical reactivity and biological activity.
1-(Pyridin-4-yl)-1H-pyrazole-3-carbaldehyde:
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-pyridin-4-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-9-3-6-11-12(9)8-1-4-10-5-2-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRIYUOMEQRVGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=CC=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718981 |
Source
|
Record name | 1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-85-7 |
Source
|
Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(4-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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